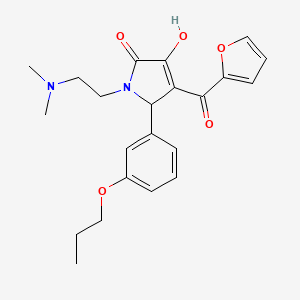
1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H26N2O5 and its molecular weight is 398.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-(dimethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one , also known by its IUPAC name, exhibits notable biological activities that have garnered attention in pharmaceutical research. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C22H24N2O5 |
| Molecular Weight | 396.4 g/mol |
| CAS Number | Not specified in sources |
| Purity | Typically ≥ 95% |
Structural Characteristics
The compound features a unique pyrrole structure with substituents that enhance its pharmacological properties. The presence of a dimethylamino group is significant for its interaction with biological targets.
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. Inhibition of COX-2 is associated with reduced production of pro-inflammatory prostaglandins, making it a potential candidate for treating inflammatory diseases .
- Antioxidant Properties : The furan and phenolic groups within the structure are known to exhibit antioxidant activity, which can mitigate oxidative stress in cells. This property is essential for protecting cellular integrity and function .
- Neuroprotective Effects : The dimethylaminoethyl group suggests potential interactions with neurotransmitter receptors, indicating possible neuroprotective effects. Compounds with similar structures have been studied for their ability to cross the blood-brain barrier and exert neuroprotective actions .
Pharmacological Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this specific compound:
- In vitro Studies : Research has shown that derivatives of pyrrole compounds exhibit significant inhibition of COX enzymes with IC50 values ranging from 0.05 µM to 0.12 µM for selective COX-2 inhibition . This suggests that our compound may offer similar or enhanced inhibitory effects.
- Case Study Example : A study involving a related pyrrole derivative demonstrated effective anti-inflammatory response in animal models, leading to reduced edema and pain markers when administered . This supports the hypothesis that our compound could be beneficial in treating conditions like arthritis.
Safety and Toxicology
While exploring the therapeutic potential, it is crucial to assess safety profiles. Preliminary toxicity studies indicate that compounds with similar structures exhibit low acute toxicity; however, comprehensive toxicological evaluations are necessary to establish safety parameters for clinical use .
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-propoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-4-12-28-16-8-5-7-15(14-16)19-18(20(25)17-9-6-13-29-17)21(26)22(27)24(19)11-10-23(2)3/h5-9,13-14,19,26H,4,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEPEVPXVZUAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














